molecular formula C7H18O3Si B094862 Butyltrimethoxysilane CAS No. 1067-57-8

Butyltrimethoxysilane

Cat. No. B094862
CAS RN: 1067-57-8
M. Wt: 178.3 g/mol
InChI Key: SXPLZNMUBFBFIA-UHFFFAOYSA-N
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Description

Butyltrimethoxysilane is a silicon-based compound that is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of silicon compounds, which can be related to the understanding of butyltrimethoxysilane. For instance, tert-butyldiphenylsilanes are discussed, which share the tert-butyl group with butyltrimethoxysilane, although the latter has trimethoxy groups attached to the silicon atom instead of diphenyl groups .

Synthesis Analysis

The synthesis of silicon-containing compounds can be complex and often involves multiple steps. For example, the synthesis of α-butyl-ω-N,N-dihydroxyethylaminopropylpolydimethylsiloxane includes hydroxyl protection, alkylation, anionic ring-opening polymerization, hydrosilylation, and deprotection . This process is indicative of the type of multi-step synthesis that might be required for butyltrimethoxysilane, although the specific steps would differ due to the unique structure of butyltrimethoxysilane.

Molecular Structure Analysis

The molecular structure of silicon compounds can be quite varied, as evidenced by the X-ray analysis of 1,2,3-Trisila- and 1,3-disila-2-germabicyclo[1.1.0]butane derivatives, which revealed an unusually short Si−Si bridging bond . This highlights the importance of structural analysis in understanding the properties of silicon compounds. Butyltrimethoxysilane would also have a unique structure due to its trimethoxysilane group, which would influence its reactivity and properties.

Chemical Reactions Analysis

The reactivity of silicon compounds can lead to interesting chemical reactions. For instance, the thermolysis of certain bicyclo[1.1.0]butanes resulted in the formation of valence isomers, representing a new type of E4 valence isomer (E = group 14 element) . This suggests that butyltrimethoxysilane could also undergo interesting chemical transformations, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of silicon compounds can be influenced by their functional groups. For example, tert-butyldiphenylsilanes with different functional groups showed variations in intermolecular interaction patterns in the crystalline state, which were analyzed using Hirshfeld surface analysis and 2D fingerprint plots . These interactions can significantly affect the properties of the material, such as solubility, melting point, and reactivity. Butyltrimethoxysilane's properties would similarly be affected by its butyl and trimethoxysilane groups.

Scientific Research Applications

  • Polymerization in Aqueous Solutions : Mao and Kagi (1996) investigated the condensation of iso-butyltrimethoxysilane in aqueous solutions. They found that polymers obtained in mild alkaline conditions had the highest molecular weight, while strongly acidic or alkaline conditions yielded low molecular weight oligomers. This study contributes to understanding the polymerization behavior of butyltrimethoxysilane in different pH conditions (Mao & Kagi, 1996).

  • Alkoxysilanes in Chemistry : Skrodzki et al. (2018) discussed the application of alkoxysilanes, including butyltrimethoxysilane, in various areas of chemistry, highlighting their use in organic synthesis and material production. This work emphasized the atom-economic and environmentally friendly nature of alkoxysilane synthesis (Skrodzki et al., 2018).

  • Formation of Polysiloxane Films : Grundmeier, Matheisen, and Stratmann (1996) used butyltrimethoxysilane to form ultrathin polysiloxane films on iron oxide surfaces. These films, especially when catalyzed by n-propylamine, were found to be highly hydrophobic and effective in inhibiting corrosion (Grundmeier, Matheisen, & Stratmann, 1996).

  • Polysiloxanes for Gas Sensors : Grabka, Jasek, and Witkiewicz (2021) researched polysiloxanes, including those derived from butyltrimethoxysilane, for use as chemosensitive coatings in acoustoelectronic sensors. Their study demonstrated the significant acidic and hydrogen bonding capabilities of these materials, making them suitable for gas sensing applications (Grabka, Jasek, & Witkiewicz, 2021).

  • Adhesion and Cohesion in Sealants : Lisanevich et al. (2018) found that vinyltrimethoxysilane (VTMS), a compound similar to butyltrimethoxysilane, enhanced the adhesion and cohesion strength of sealants made from butyl rubber and ethylene-vinyl acetate copolymer. This highlights the potential of butyltrimethoxysilane in improving the properties of sealants (Lisanevich et al., 2018).

  • Surface Modification of Silica : García et al. (2007) utilized butyltrimethoxysilane for modifying Aerosil 200 silica surfaces, leading to the preparation of hydrophilic, hydrophobic, and super-hydrophobic organosilicas. The study showcased the tunability of silica surface properties using butyltrimethoxysilane (García et al., 2007).

  • Wood Modification : Chen et al. (2016) used butyltrimethoxysilane for the pre-impregnation of southern yellow pine wood, combined with thermal modification. This treatment improved the wood's water repellency, mechanical properties, and mold resistance, indicating the effectiveness of butyltrimethoxysilane in wood modification processes (Chen et al., 2016).

Safety And Hazards

Butyltrimethoxysilane should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

butyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H18O3Si/c1-5-6-7-11(8-2,9-3)10-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPLZNMUBFBFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061442
Record name Silane, butyltrimethoxy-
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Molecular Weight

178.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear to straw liquid with mild odor; [Gelest MSDS]
Record name n-Butyltrimethoxysilane
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Product Name

Butyltrimethoxysilane

CAS RN

1067-57-8
Record name Butyltrimethoxysilane
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Record name Silane, butyltrimethoxy-
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Record name Silane, butyltrimethoxy-
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Record name Silane, butyltrimethoxy-
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Record name Butyltrimethoxysilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
368
Citations
CC Chappelow Jr, RL Elliott… - The Journal of Organic …, 1962 - ACS Publications
… The infrared spectra of¿-butyltrimethoxysilane a, nd¿-butyltrimethoxysilane were determined. It was found that the number and intensity of the absorption bands in these compounds …
Number of citations: 12 pubs.acs.org
J Minet, S Abramson, B Bresson… - Journal of Materials …, 2006 - pubs.rsc.org
… trialkoxysilane (ethyltriethoxysilane, n-butyltrimethoxysilane or 3-aminopropyltriethoxysilane) and … In the case of highly hydrophobic trialkoxysilanes such as n-butyltrimethoxysilane, the …
Number of citations: 111 pubs.rsc.org
K Aruna, TM Munawar - International Conference on Advanced …, 2013 - ieeexplore.ieee.org
… should not undergo any addition of BMS because to estimate the immobilization of probe DNA on the silica nanoparticle without the addition of the 10% Butyltrimethoxysilane (BMS) …
Number of citations: 1 ieeexplore.ieee.org
A Gencer, BS Oksal - Journal of Sol-Gel Science and Technology, 2015 - Springer
New silicon boron oxycarbide (SiBOC) preceramic polymers were synthesized via sol–gel method by using n-butyltrimethoxysilane and iso-butyltrimethoxysilane as silicon sources, …
Number of citations: 10 link.springer.com
T Kawaguchi, RA Pearson - Polymer, 2003 - Elsevier
The static fracture toughness behavior of glass filled epoxies was studied using single-edge-notched 3 point bend (SEN-3PB) tests. Three different types of glass reinforcements, large …
Number of citations: 244 www.sciencedirect.com
SL Dhere, SS Latthe, C Kappenstein, GM Pajonk… - Applied Surface …, 2010 - Elsevier
… We have used the iso-butyltrimethoxysilane as a co-precursor to lower the surface free energy of the coated substrate. Experiments proved that the incorporation of the isobutyl groups …
Number of citations: 68 www.sciencedirect.com
L Mao, D Kagi - Journal of materials science, 1996 - Springer
The condensation of iso-butyltrimethoxysilane and γ-methacryloxypropyltrimethoxysilane (γ-MPS) in aqueous solutions has been studied. The silanes were hydrolysed in acidic …
Number of citations: 6 link.springer.com
K Sterzynska, J Budna… - Folia Histochemica …, 2014 - journals.viamedica.pl
… In this study, n-butyltrimethoxysilane (BMS) and 3-(octafluoropentyloxy)-propyltriethoxysilane (OFPOS) were used as “blocking silanes” to prevent amino groups bending towards …
Number of citations: 14 journals.viamedica.pl
L Mercier, TJ Pinnavaia - Chemistry of Materials, 2000 - ACS Publications
The co-condensation of tetraethoxysilane (TEOS) and organotrialkoxysilane molecules by neutral alkylamine surfactant assembly (S 0 I 0 ) is a convenient synthesis methodology for …
Number of citations: 412 pubs.acs.org
T Nakazumi, Y Hara - IOP Conference Series: Materials Science …, 2017 - iopscience.iop.org
To simplify the process of coating capillaries with fused silica, we herein set out to develop a one-step procedure for coating capillaries to prevent electro-osmotic flow (EOF) during the …
Number of citations: 6 iopscience.iop.org

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